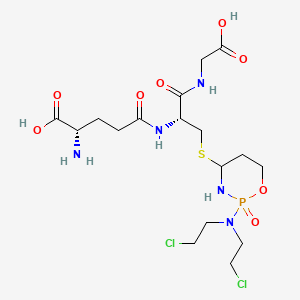
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride typically involves the reaction of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the indazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution: Amides, esters, and thioesters.
Reduction: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Oxidation: Various oxidized derivatives of the indazole ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A reduced form of the carbonyl chloride derivative, used in similar applications.
4,5,6,7-Tetrahydro-2H-indazole-3-carbonyl chloride: Lacks the methyl group at the 2-position, leading to different chemical and biological properties.
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide:
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its carbonyl chloride group makes it a versatile intermediate in organic synthesis, enabling the formation of various derivatives with different biological activities .
Eigenschaften
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGZHDUHPJZIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664842 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149591-34-4 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)



![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
